6-Methyl-5-nitropicolinonitrile
Overview
Description
6-Methyl-5-nitropicolinonitrile is an organic compound with the molecular formula C7H5N3O2 It is characterized by a nitrile group (-CN) attached to a picoline ring, which is a derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-5-nitropicolinonitrile can be synthesized through several methods. One common approach involves the nitration of 6-methylpicolinonitrile. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the picoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-nitropicolinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide for hydrolysis to amides, sulfuric acid for conversion to carboxylic acids.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
- Reduction of the nitro group yields 6-methyl-5-aminopicolinonitrile.
- Hydrolysis of the nitrile group forms 6-methyl-5-nitropicolinamide or 6-methyl-5-nitropicolinic acid.
- Oxidation of the methyl group produces 6-carboxy-5-nitropicolinonitrile.
Scientific Research Applications
6-Methyl-5-nitropicolinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitrile-containing molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitropicolinonitrile largely depends on its chemical structure and the functional groups present. The nitrile group can interact with various biological targets, including enzymes and receptors, through nucleophilic addition or substitution reactions. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, affecting biochemical pathways .
Comparison with Similar Compounds
- 6-Methylpicolinonitrile
- 5-Nitropicolinonitrile
- 6-Methyl-5-aminopicolinonitrile
Comparison: 6-Methyl-5-nitropicolinonitrile is unique due to the presence of both a nitro and a nitrile group on the picoline ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. For instance, 6-Methylpicolinonitrile lacks the nitro group, making it less reactive in reduction reactions, while 5-Nitropicolinonitrile does not have the methyl group, affecting its overall chemical behavior .
Properties
IUPAC Name |
6-methyl-5-nitropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-7(10(11)12)3-2-6(4-8)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQXPAKRNJXZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496640 | |
Record name | 6-Methyl-5-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-58-6 | |
Record name | 6-Methyl-5-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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